

# Raddeanoside R17: A Comprehensive Technical Dossier

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Raddeanoside R17, a complex triterpenoid saponin, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Raddeanoside R17. It includes a summary of its isolation from natural sources, experimental methodologies for its analysis, and insights into its mechanism of action. This technical guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

## **Chemical Structure and Properties**

**Raddeanoside R17**, also known as Pulchinenoside E3, is a naturally occurring oleanane-type triterpenoid saponin.[1] It has been identified in the rhizomes of Anemone raddeana and the roots of Pulsatilla koreana.[1][2] The chemical structure of **Raddeanoside R17** is characterized by a pentacyclic triterpene aglycone core glycosidically linked to sugar moieties.

While a definitive, published 2D structure of **Raddeanoside R17** remains to be fully elucidated in widely available literature, some structural details have been described. A 2020 study by Wang et al. indicated that for **Raddeanoside R17**, the substituent groups located at positions R2 and R4 of the aglycone are methyl groups (CH3), and the substituent at R3 is a -gic6-gic4-



rha sugar chain. The R1 position is described as being attached to various types of arabinose. [3]

## **Physicochemical Properties**

A summary of the known physicochemical properties of **Raddeanoside R17** is presented in Table 1. These data are primarily derived from chemical supplier databases and cross-referenced where possible.

Property	Value	Source
Molecular Formula	C71H116O35	[1]
Molecular Weight	1529.66 g/mol	[1]
CAS Number	824401-07-2	[1]
Synonyms	Pulchinenoside E3	[1]
Appearance	White to off-white solid	[2]
Purity	≥98% (as commercially available)	[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[4]
Storage	Store at -20°C for long-term stability (≥ 2 years)	[5]

# **Biological Activity and Mechanism of Action**

Raddeanoside R17 has been reported to exhibit significant anti-inflammatory properties.[1][2] Studies on the crude extracts of Anemone raddeana, where Raddeanoside R17 is a constituent, have demonstrated anti-inflammatory and analgesic effects.

## **Anti-inflammatory Effects**

Research has shown that the content of **Raddeanoside R17**, along with other saponins, is significantly increased in the rhizome of Anemone raddeana after processing with vinegar. This







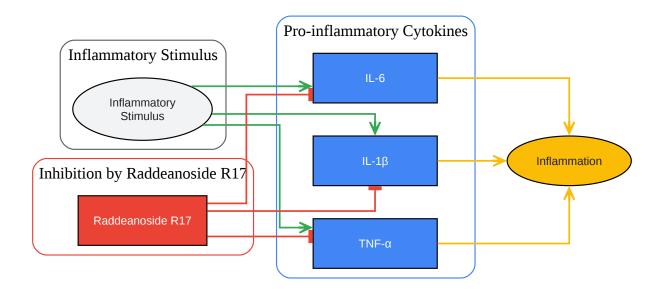
processed form of the herb exhibits enhanced analgesic and anti-inflammatory effects.[1] The anti-inflammatory activity has been evaluated in various in vivo models, including:

- Acetic acid-induced writhing test (analgesic effect)
- Xylene-induced ear swelling test
- Complete Freund's adjuvant-induced rat foot swelling
- Cotton granuloma formation in mice[1]

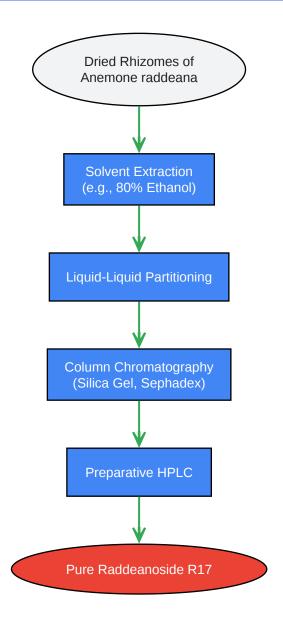
### **Mechanism of Action**

The anti-inflammatory mechanism of action of preparations containing **Raddeanoside R17** has been linked to the modulation of pro-inflammatory cytokines. In a study by Wang et al. (2020), vinegar-processed Anemone raddeana extract, with its elevated **Raddeanoside R17** content, was found to significantly inhibit the secretion of Interleukin-1 $\beta$  (IL-1 $\beta$ ), Interleukin-6 (IL-6), and Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ).[1] This suggests that **Raddeanoside R17** may exert its anti-inflammatory effects by downregulating key inflammatory signaling pathways.









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